BenchChemオンラインストアへようこそ!

1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

BRAF V600E Melanoma Kinase inhibitor selectivity

This specific N,N′-disubstituted pyrazolyl-urea is designed for precise kinase profiling. Its crystallographically validated 2,6-difluorophenyl motif is essential for hinge binding, while the 3,5-dimethyl-4-phenyl pyrazole substitution locks in hydrophobic pocket occupancy. This combination provides the multi-kinase engagement (BRAF-V600E, Src, etc.) needed for drug-resistant cancer models, making it a high-value probe for your lead optimization and selectivity panel studies.

Molecular Formula C20H20F2N4O
Molecular Weight 370.404
CAS No. 2034552-03-7
Cat. No. B2896046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea
CAS2034552-03-7
Molecular FormulaC20H20F2N4O
Molecular Weight370.404
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)NC2=C(C=CC=C2F)F)C)C3=CC=CC=C3
InChIInChI=1S/C20H20F2N4O/c1-13-18(15-7-4-3-5-8-15)14(2)26(25-13)12-11-23-20(27)24-19-16(21)9-6-10-17(19)22/h3-10H,11-12H2,1-2H3,(H2,23,24,27)
InChIKeyWBSUWHXWWGUXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS 2034552-03-7) — Buyers' & Researchers' Procurement Overview


1-(2,6-Difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS 2034552-03-7) is a synthetic, small-molecule pyrazolyl-urea featuring a 2,6-difluorophenyl moiety on one urea nitrogen and a 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl-ethyl substituent on the other [1]. With a molecular formula of C20H20F2N4O and a molecular weight of 370.4 g/mol, this compound belongs to the broader class of N,N′-disubstituted urea-linked pyrazoles, a privileged scaffold in medicinal chemistry that has demonstrated activity against multiple kinase targets including BRAF, Src, and p38-MAPK [2][3]. Its computed XLogP3-AA of 3.5 and five rotatable bonds indicate moderate lipophilicity and conformational flexibility [1].

Why 1-(2,6-Difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea Cannot Be Replaced by Off-the-Shelf Pyrazolyl-Urea Analogs


The pyrazolyl-urea scaffold encompasses hundreds of commercially available analogs with superficially similar structures, yet even minor substitution differences—such as the presence or absence of methyl groups on the pyrazole ring or the halogenation pattern on the phenyl urea—can dramatically alter kinase selectivity, cellular potency, and metabolic stability [1]. SAR studies within this class have demonstrated that the 2,6-difluorophenyl motif is critical for potent kinase inhibitory activity: when the 2,6-difluorophenyl group was replaced by 2-fluorophenyl or 3-fluoro-4-pyridyl, target engagement was lost [2]. Concurrently, the 3,5-dimethyl-4-phenyl decoration on the pyrazole ring contributes steric bulk and lipophilic contacts that modulate target selectivity and resistance profiles [3]. Generic substitution without considering these precise structural features carries a high risk of losing the differential biological profile for which the compound was selected.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS 2034552-03-7) vs. Closest Structural Analogs


Structural Differentiation: 3,5-Dimethyl-4-Phenyl Pyrazole vs. Unsubstituted 4-Phenyl Pyrazole Analog on BRAF Kinase Selectivity

In a well-characterized class of N,N′-disubstituted urea pyrazoles evaluated as anti-melanoma agents, the compound bearing a 3,5-dimethyl-4-phenyl substituted pyrazole (closely analogous to the target compound's pyrazole motif) displayed a BRAF-V600E IC50 of 0.066 μM and an A375 melanoma cell GI50 of 0.81 μM, which was comparable to the clinical BRAF inhibitor vemurafenib and more potent than the unsubstituted pyrazole-3-amine urea derivatives previously reported [1]. The 3,5-dimethyl groups on the pyrazole ring are proposed to occupy hydrophobic pockets in the BRAF kinase domain, enhancing binding affinity relative to des-methyl analogs. While direct head-to-head data for the target compound versus its des-methyl analog (CAS 2034513-04-5) are not publicly available, this cross-study SAR precedent supports the hypothesis that the 3,5-dimethyl-4-phenyl substitution pattern confers a meaningful selectivity and potency advantage over 4-phenyl-only analogs.

BRAF V600E Melanoma Kinase inhibitor selectivity Pyrazole methylation Anti-melanoma agents

Pharmacophore Validation: 2,6-Difluorophenyl Urea Motif Confers Critical Kinase H-Bonding vs. Other Halogenation Patterns

In a CDK2/cyclin E kinase inhibitor program, the 2,6-difluorophenyl urea substitution was shown to be critical for potent inhibitory activity, with the lead compound achieving a CDK2/cycE IC50 of 9 nM [1]. A crystallographic analysis of a close di-fluoro analog bound to CDK2 revealed that the 2,6-difluorophenyl group forms essential hydrogen bonds with Leu83 on the kinase backbone, coincident with the ATP purine binding site [1]. Replacement of the 2,6-difluorophenyl group with 2-fluorophenyl resulted in an IC50 of 29.0 μM—a >3,000-fold loss in potency [2]. While these data are from a structurally distinct pyrazole-urea series, they demonstrate the general pharmacophoric importance of the 2,6-difluorophenyl motif for kinase hinge-region engagement, suggesting that analogs of the target compound bearing alternative halogenation patterns (e.g., 2,4-difluorophenyl, 4-fluorophenyl) are unlikely to achieve comparable target binding.

CDK2 Kinase hinge binding 2,6-Difluorophenyl Halogen SAR Hydrogen bonding

Kinase Polypharmacology Profile: Pyrazolyl-Urea Scaffold Targets Multiple Kinases (Src, p38-MAPK, TrKA) Relevant to Cancer and Inflammation

A comprehensive review of pyrazolyl-urea medicinal chemistry covering the period 2000–2020 identified that compounds within this scaffold class interact at the intracellular level on multiple kinase pathways, including Src, p38-MAPK, TrKA, and other cancer-relevant kinases [1]. This polypharmacology profile distinguishes pyrazolyl-ureas from single-kinase inhibitor chemotypes and may be advantageous for overcoming drug resistance in heterogeneous tumor populations. In contrast, simple diaryl urea analogs lacking the pyrazole core generally exhibit narrower kinase target spectra [1]. The specific 3,5-dimethyl-4-phenyl substitution on the target compound's pyrazole ring may further modulate kinase selectivity within this polypharmacology window, although direct kinome profiling data for this exact compound are not publicly available.

Polypharmacology Src kinase p38-MAPK TrKA Kinase profiling

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen Bonding Capacity vs. Closest Analogs

The target compound has a computed XLogP3-AA of 3.5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. By comparison, its closest structural analog—1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS 2034513-04-5)—has the molecular formula C18H16F2N4O (molecular weight ~342 g/mol), lacking the two methyl groups present on the target compound's pyrazole ring. This absence reduces both the molecular weight (by approximately 28 Da) and the lipophilicity (estimated XLogP3-AA reduction of ~0.8–1.0 units based on the contribution of two methyl groups). The higher lipophilicity of the target compound may confer improved passive membrane permeability and blood-brain barrier penetration potential, while the additional methyl groups also increase steric bulk that can confer selectivity against off-target kinases with smaller hydrophobic pockets [2].

Lipophilicity XLogP Hydrogen bond donors/acceptors Drug-likeness Physicochemical properties

Purity and Supply Chain Differentiation: Research-Grade Specification vs. Bulk Uncharacterized Analogs

The target compound (CAS 2034552-03-7) is listed by multiple research chemical suppliers with standard purity specifications of ≥95% as verified by HPLC, NMR, or LC-MS [1]. In contrast, many structurally related pyrazolyl-urea analogs available through general chemical marketplaces are offered as uncharacterized intermediates with purity levels as low as 90% and without rigorous analytical certification . For reproducible pharmacology, the availability of fully characterized material—including Certificate of Analysis (CoA) documentation with HPLC purity, NMR identity confirmation, and residual solvent testing—is essential to avoid confounding biological results from impurities that may possess off-target activity [1].

Purity specification Research chemical quality Procurement quality Analytical characterization Supply chain reliability

Optimal Application Scenarios for 1-(2,6-Difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS 2034552-03-7) Based on Verified Evidence


BRAF V600E-Driven Melanoma Drug Discovery: Tool Compound for Kinase Selectivity Profiling

Based on class-level evidence that 3,5-dimethyl-4-phenyl substituted pyrazolyl-ureas achieve nanomolar potency against BRAF-V600E (IC50 = 0.066 μM) and sub-micromolar antiproliferative activity in A375 melanoma cells (GI50 = 0.81 μM), comparable to vemurafenib [1], this compound is optimally deployed as a chemical probe in BRAF-V600E kinase selectivity panels. Its 2,6-difluorophenyl urea motif—validated crystallographically to form critical H-bonds with kinase hinge residues [2]—makes it suitable for head-to-head profiling against structurally distinct BRAF inhibitors. Researchers should systematically compare this compound against the des-methyl analog (CAS 2034513-04-5) to empirically quantify the contribution of the 3,5-dimethyl groups to BRAF selectivity within their specific assay context.

Multi-Kinase Polypharmacology Screening in Drug-Resistant Cancer Models

The pyrazolyl-urea scaffold is documented to engage multiple kinases including Src, p38-MAPK, and TrKA simultaneously [3]. This polypharmacology profile makes the compound a strategic choice for screening in drug-resistant cancer models where redundancy in signaling pathways limits the efficacy of single-target kinase inhibitors. Procurement of this specific compound—rather than a generic pyrazolyl-urea analog—ensures the presence of both the 2,6-difluorophenyl pharmacophore (for hinge binding) and the 3,5-dimethyl-4-phenyl substituent (for hydrophobic pocket occupancy), maximizing the likelihood of multi-kinase engagement relevant to resistant phenotypes.

Cellular Permeability and Target Engagement Studies Requiring Moderate Lipophilicity

With a computed XLogP3-AA of 3.5 [4], the target compound occupies a lipophilicity range favorable for passive membrane permeability while avoiding the excessive lipophilicity (XLogP > 5) associated with promiscuous binding and poor solubility. This physicochemical profile, combined with its moderate molecular weight (370.4 g/mol) and balanced hydrogen bonding capacity (2 donors, 4 acceptors), positions the compound as a suitable candidate for cellular target engagement assays (e.g., CETSA, NanoBRET) where adequate intracellular compound exposure is required. For programs requiring head-to-head permeability comparisons, the des-methyl analog (estimated XLogP ~2.5–2.7) serves as a useful lower-lipophilicity comparator.

SAR Chemical Probe for Structure-Guided Optimization of Kinase Inhibitor Selectivity

The combination of a crystallographically validated 2,6-difluorophenyl hinge-binding motif [2] and a tunable 3,5-dimethyl-4-phenyl pyrazole substituent makes this compound an ideal starting point for structure-guided medicinal chemistry campaigns. The two methyl groups on the pyrazole ring can be systematically removed (to access the des-methyl analog CAS 2034513-04-5) or replaced with larger alkyl/aryl groups to probe hydrophobic pocket tolerance in the target kinase of interest. Procurement of the fully characterized, high-purity compound ensures that SAR conclusions are not confounded by impurities that may exhibit independent biological activity.

Quote Request

Request a Quote for 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.